molecular formula C15H14N6O2 B11701096 2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate

2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate

Cat. No.: B11701096
M. Wt: 310.31 g/mol
InChI Key: RMJAYWNWPVEHNJ-LZYBPNLTSA-N
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Description

2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with a phenolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate typically involves the following steps:

    Formation of the Triazolopyrimidine Ring: The triazolopyrimidine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of hydrazine derivatives and aldehydes.

    Introduction of the Phenolate Group: The phenolate group is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a phenol derivative.

    Final Assembly: The final compound is obtained by coupling the triazolopyrimidine and phenolate intermediates under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but

Properties

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H14N6O2/c1-9-7-10(2)21-15(17-9)18-13(20-21)14(23)19-16-8-11-5-3-4-6-12(11)22/h3-8,22H,1-2H3,(H,19,23)/b16-8+

InChI Key

RMJAYWNWPVEHNJ-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=CC=C3O)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CC=C3O)C

Origin of Product

United States

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